molecular formula C7H7N3O2 B3034420 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile CAS No. 17285-16-4

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile

Cat. No. B3034420
CAS RN: 17285-16-4
M. Wt: 165.15 g/mol
InChI Key: DFBSPCFOHXHVIB-UHFFFAOYSA-N
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Description

The compound 3-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile is a derivative of pyridazinone, which is a class of heterocyclic aromatic organic compounds. These compounds have been studied for various pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, derivatives of propanenitrile with benzoxazolyl hydrazino groups have been synthesized and evaluated for their anti-inflammatory properties, as seen in the study of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives . Another study focused on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to the formation of various substituted nicotinates and pyridazinones . These synthetic pathways often involve the use of hydrazine derivatives, acetic acid, and ammonium acetate, highlighting the importance of nitrogen-rich precursors for the activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of pyridazinone derivatives have been extensively analyzed using computational methods such as B3LYP/6-311++G(d,p). The most stable isomers and their behavior in different solvents have been predicted, with the oxo-hydroxo isomer being the most stable form . The study of these compounds' molecular structures is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives undergo various chemical reactions, including condensation and electrocyclization, to form a wide range of products with potential biological activities. For example, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate can yield different esters depending on the reaction conditions . These reactions are significant for the diversification of the chemical space around the pyridazinone core and for the discovery of new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and spectroscopic characteristics, are influenced by their molecular structure. The polarized continuum method (PCM) has been used to study the effect of solvents on the spectroscopic properties of these compounds, revealing solvent-induced shifts in absorption bands . Additionally, the formation of dimers and the presence of hydrogen bonding interactions can significantly affect the vibrational spectra and stability of these compounds .

Scientific Research Applications

Synthesis of Heterocyclic Substances

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile and its derivatives are key synthons in the synthesis of a variety of heterocyclic compounds. These substances have been found to demonstrate significant antimicrobial activities against various bacteria and yeast. For instance, the synthesis of new indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives has been explored, revealing strong antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Immune Complex Induced Inflammation Inhibition

Derivatives of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile have been evaluated for their ability to inhibit immune complex-induced inflammation. These compounds have shown effectiveness in reducing exudate volume and accumulation of white blood cells in certain conditions, demonstrating a pattern of activity similar to hydrocortisone (Haviv et al., 1988).

Synthesis of Pyridazinone Derivatives

The compound and its related chemicals have been used in the synthesis of novel pyridazinone derivatives, which have potential pharmaceutical applications. The synthesis methods involve reactions with various compounds like DMF-DMA to produce enaminone derivatives and aminoazoles (Ibrahim & Behbehani, 2014).

Biological Evaluation of Derivatives

Various derivatives of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile have been synthesized and biologically evaluated. These derivatives, especially those substituted at the oxygen atom of the hydroxy group, have shown potential in pharmacological applications (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).

Chemical Modification and Analgesic Properties

Chemical modification of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile derivatives has been studied for enhancing analgesic properties. Methylation of certain groups and hydration of derivatives have shown to influence the analgesic activity positively (Ukrainets, Taran, & Andreeva, 2016).

Synthesis of Bipyrazoles and Pyrazolylpyrimidines

The synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives from 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivative has been explored. This has expanded the range of compounds available for various chemical and pharmacological applications (Dawood, Farag, & Ragab, 2004).

Antagonists for AMPA Receptor

Specific derivatives of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile have been identified as effective orally active antagonists for the AMPA receptor. These compounds have been evaluated for their anticonvulsant activity and effects on motor coordination (Inami et al., 2019).

properties

IUPAC Name

3-(3,6-dioxo-1H-pyridazin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-4-1-5-10-7(12)3-2-6(11)9-10/h2-3H,1,5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBSPCFOHXHVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220742
Record name 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile

CAS RN

17285-16-4
Record name 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17285-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-3,6-DIOXO-1-PYRIDAZINEPROPIONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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